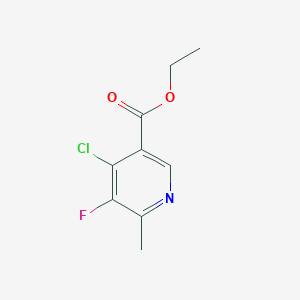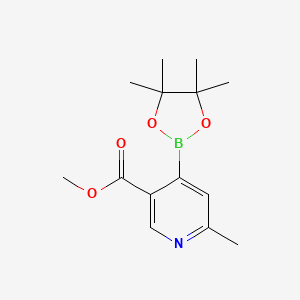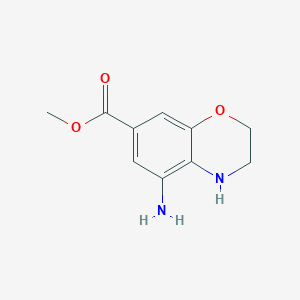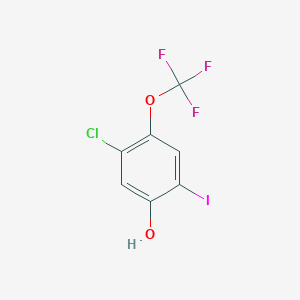
4-Fluoro-2,5-dimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 4 is replaced by a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. For instance, methyl 3,5-dimethoxybenzoate can be converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid. Subsequently, the 3,5-dimethoxybenzoic acid undergoes a Friedel-Crafts alkylation reaction with isopropanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and fluorination, followed by purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Fluoro-2,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted benzoic acids.
科学的研究の応用
4-Fluoro-2,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Fluoro-2,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy groups can also affect the compound’s solubility and reactivity, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluorobenzoic acid: Lacks the methoxy groups, leading to variations in chemical properties and uses.
2,5-Dimethoxybenzoic acid: Similar structure but without the fluorine atom, affecting its chemical behavior.
Uniqueness
4-Fluoro-2,5-dimethoxybenzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9FO4 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
4-fluoro-2,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChIキー |
IZEZBDCRTTXKPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)



![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)





